1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Overview
Description
1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This specific compound features a unique structure that combines a furan ring with a pyrimido[1,2-a]benzimidazole core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Benzimidazole Core: This is usually achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Furan Ring: The furan ring is introduced through a reaction with furfural or its derivatives under acidic or basic conditions.
Cyclization and Functionalization: The final steps involve cyclization and functionalization to form the pyrimido[1,2-a]benzimidazole structure with the desired substituents.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt microbial cell walls . The exact pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can be compared with other benzimidazole derivatives, such as:
2-(2,2,2-trifluoroethyl)benzimidazole: Known for its tissue-selective androgen receptor modulation.
5,6-dichloro-1H-benzoimidazol-2-yl derivatives: These compounds exhibit muscle agonism and prostate inhibition.
The uniqueness of this compound lies in its combined furan and pyrimido[1,2-a]benzimidazole structure, which imparts distinct chemical and biological properties .
Biological Activity
The compound 1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a member of the benzimidazole derivatives, which have garnered interest due to their diverse biological activities. This article aims to explore the biological activity of this compound, particularly its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 199.21 g/mol
- CAS Number : 50290-51-2
The compound features a pyrimidine ring fused with a benzimidazole moiety, which is known for its ability to interact with various biological targets.
Anticancer Properties
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, coordination compounds involving zinc and benzimidazole derivatives showed enhanced anticancer activity against glioblastoma, neuroblastoma, and lung carcinoma cell lines compared to standard treatments like etoposide .
Compound | Cancer Type | IC (µM) | Reference |
---|---|---|---|
Zinc-BDZ Complex | Glioblastoma (T98G) | 5.0 | |
Zinc-BDZ Complex | Neuroblastoma (SK-N-AS) | 7.0 | |
Zinc-BDZ Complex | Lung Carcinoma (A549) | 6.5 |
Antimicrobial Activity
Benzimidazole derivatives have also been reported to possess antimicrobial properties. A study highlighted that certain derivatives displayed inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .
Antiviral Activity
The compound has shown promise as an antiviral agent. Research indicates that benzimidazole derivatives can inhibit viral replication by targeting specific viral enzymes or pathways, making them potential candidates for antiviral drug development .
The biological activities of this compound are largely attributed to its ability to interact with key biomolecules:
- DNA Binding : The compound may induce interstrand cross-links in DNA, disrupting replication and transcription processes .
- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in cancer cell proliferation and viral replication.
Case Studies
- Anticancer Study : A recent study evaluated the anticancer effects of various benzimidazole derivatives, including our compound of interest. The results demonstrated significant cytotoxicity against cancer cell lines with a mechanism involving apoptosis induction.
- Antimicrobial Evaluation : A series of tests conducted on synthesized benzimidazole derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria, providing evidence for their potential use as antimicrobial agents.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11-9-16(22)20-13-6-3-2-5-12(13)18-17(20)19(11)10-14(21)15-7-4-8-23-15/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCSKMXQZAPWCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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